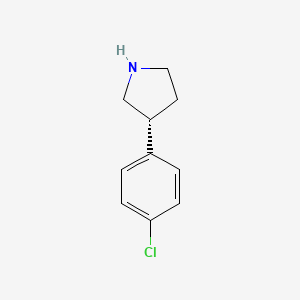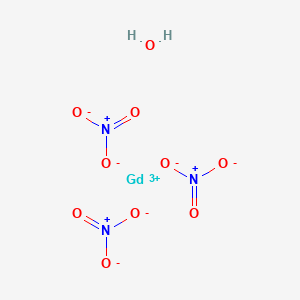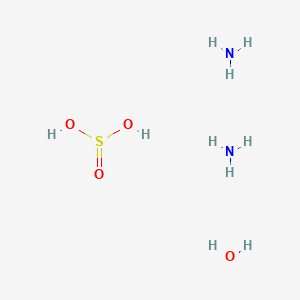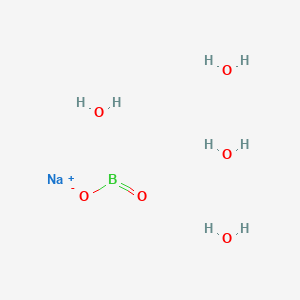
Azane;sulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azane;sulfane, also known as hydrosulfide, is a compound consisting of nitrogen and sulfur atoms. It is a member of the azane family, which includes compounds with nitrogen-hydrogen bonds. This compound is notable for its unique chemical properties and reactivity, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Azane;sulfane can be synthesized through several methods. One common approach involves the reaction of ammonia with sulfur compounds under controlled conditions. For example, the reaction of ammonia with sulfur dichloride can produce this compound. Another method involves the direct combination of nitrogen and sulfur gases at high temperatures and pressures.
Industrial Production Methods
In industrial settings, this compound is typically produced through the catalytic reaction of ammonia with sulfur compounds. This process often involves the use of catalysts such as iron or nickel to facilitate the reaction and improve yield. The reaction conditions, including temperature and pressure, are carefully controlled to optimize the production of this compound.
Chemical Reactions Analysis
Types of Reactions
Azane;sulfane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of nitrogen and sulfur atoms, which contribute to the compound’s reactivity.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction typically occurs under acidic or basic conditions, leading to the formation of sulfur oxides and nitrogen oxides.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This reaction often results in the formation of ammonia and hydrogen sulfide.
Substitution: Substitution reactions involving this compound can occur with halogens or other electrophiles. For example, the reaction with chlorine can produce chlorinated derivatives of this compound.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. Common products include sulfur oxides, nitrogen oxides, ammonia, hydrogen sulfide, and various substituted derivatives.
Scientific Research Applications
Azane;sulfane has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry
In chemistry, this compound is used as a reagent in various synthetic reactions. Its unique reactivity makes it valuable for the synthesis of complex organic compounds and the study of reaction mechanisms.
Biology
In biological research, this compound is studied for its role in cellular redox processes and signaling pathways. It has been found to influence various physiological and pathological processes, including oxidative stress and inflammation.
Medicine
This compound has potential applications in medicine, particularly in the development of new therapeutic agents. Its ability to modulate redox signaling and cellular processes makes it a promising candidate for the treatment of diseases related to oxidative stress and inflammation.
Industry
In industrial applications, this compound is used in the production of sulfur-containing compounds and materials. It is also employed in the development of new catalysts and chemical processes.
Mechanism of Action
The mechanism of action of azane;sulfane involves its interaction with molecular targets and pathways in cells. It can modulate redox signaling by influencing the levels of reactive oxygen species and other redox-active molecules. This compound can also interact with proteins and enzymes, affecting their activity and function. These interactions contribute to its effects on cellular processes and physiological responses.
Comparison with Similar Compounds
Azane;sulfane can be compared with other similar compounds, such as hydrazine and thiourea. While all these compounds contain nitrogen and sulfur atoms, this compound is unique in its specific arrangement of these atoms and its reactivity.
Similar Compounds
Hydrazine: Hydrazine is a compound with the formula N2H4. It is similar to this compound in that it contains nitrogen atoms, but it lacks sulfur. Hydrazine is used as a rocket propellant and in various industrial applications.
Thiourea: Thiourea has the formula CS(NH2)2 and contains both nitrogen and sulfur atoms. It is used in the synthesis of pharmaceuticals and as a reagent in organic chemistry.
This compound stands out due to its unique combination of nitrogen and sulfur atoms, which gives it distinct chemical properties and reactivity compared to these similar compounds.
Properties
IUPAC Name |
azane;sulfane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2H3N.H2S/h2*1H3;1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXXGWUQNRMPNKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N.N.S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H8N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
68.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














